Substantially Pure (E)-Isomer with ≤1.2% (Z)-Impurity Achieved via Scalable Process Without Additional Crystallization
A robust and scalable process yields clarithromycin 9-(E)-oxime with less than 1.2% of the undesired (Z)-isomer, achieved without a separate time-consuming crystallization operation. In contrast, literature methods and typical commercial material without isomer control produce (Z)-isomer levels of ~15% under standard reaction conditions [1]. The process was validated on a multikilogram scale, delivering 59.4 kg of (E)-oxime with an HPLC purity of 97.49% and (Z)-oxime content of 0.97%, with isolated yields of 60-70% across 30-40 kg batches [1].
| Evidence Dimension | Z-Isomer Impurity Level |
|---|---|
| Target Compound Data | ≤1.2% (Z)-isomer; typical isolated yield 60-70% at multikilogram scale |
| Comparator Or Baseline | Typical reaction mixture containing ~15% (Z)-isomer prior to optimized workup; literature methods requiring separate crystallization for isomer removal |
| Quantified Difference | Approximately 92% reduction in Z-isomer content relative to unoptimized reaction mixture; eliminates separate crystallization step |
| Conditions | Dichloromethane (DCM)-based extraction workup, pH-optimized oximation of clarithromycin ketone |
Why This Matters
The ability to achieve ≤1.2% Z-isomer without additional crystallization reduces manufacturing time and cost while ensuring downstream Beckmann rearrangement yields high-purity 9a-lactam with undesired lactam isomer controlled to <0.10% [1].
- [1] Chaudhari, K., Gohar, A., Claerhout, S., Ganorkar, R. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega 2023, 8(11), 10411–10418. View Source
